Azido-PEG2-azide
Description
Evolution of PROTAC Technology and Linker Design Paradigms
The development of PROTACs has undergone significant methodological transformations since their initial conceptualization, with linker design evolving from empirical trial-and-error approaches to structure-guided rational engineering. Early PROTAC architectures relied heavily on linear alkyl or PEG-based linkers due to their commercial availability and ease of functionalization. For example, foundational work by Cyrus et al. demonstrated that ERα-targeting PROTACs with 16-atom alkyl linkers achieved optimal degradation efficacy (IC~50~ = 26 μM) compared to shorter (9 atoms, IC~50~ = 140 μM) or longer variants (>16 atoms, IC~50~ > 200 μM). These studies established the paradigm of length-dependent linker optimization while revealing the limitations of purely flexible spacers.
Subsequent innovations introduced rigid heterocyclic motifs (e.g., piperazine, alkynes) to constrain linker conformations and improve proteolytic efficiency. The Wang group’s BET degraders exemplified this shift, where replacing flexible amine linkages with rigid ethynyl groups enhanced potency by 3–6-fold in leukemia cell lines. However, such modifications often increased molecular weight and synthetic complexity, creating demand for compact, modular linkers like Azido-PEG2-Azide that retain conformational adaptability without exceeding drug-like property thresholds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Sodium Azide
The most widely reported method involves converting a PEG diol precursor into a ditosylate or dimesylate intermediate, followed by displacement with sodium azide (NaN₃).
Procedure:
- Activation of PEG Diol:
Ethylene glycol diol (HO-PEG₂-OH) reacts with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, yielding PEG₂-ditosylate (TsO-PEG₂-OTs). - Azide Introduction:
The ditosylate intermediate is treated with a 3–5 molar excess of NaN₃ in DMF at 60–80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy for azide peak detection (~2100 cm⁻¹). - Workup and Purification:
The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Solvent removal under reduced pressure yields a pale-yellow oil, which is further purified via silica gel chromatography using a gradient of methanol in dichloromethane (0–10%).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Temperature | 60–80°C | |
| Solvent System | DMF |
One-Pot Synthesis via Epoxide Ring-Opening
An alternative approach utilizes ethylene oxide derivatives to construct the PEG backbone while simultaneously introducing azide groups.
Procedure:
- Epoxide Activation:
Ethylene oxide is treated with sodium azide and a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF). - Chain Propagation:
Additional ethylene oxide monomers are introduced under controlled pressure (2–3 atm) at 40°C, facilitating stepwise polymerization. - Termination:
The reaction is quenched with aqueous NH₄Cl, and the product is isolated via liquid-liquid extraction with diethyl ether.
Advantages:
- Avoids toxic tosylating agents.
- Enables precise control over PEG chain length by modulating ethylene oxide feed.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to laboratory protocols to enhance safety and efficiency:
Continuous Flow Reactors
Tubular reactors with in-line IR sensors enable real-time monitoring of azide formation, reducing batch-to-batch variability. A study by Alfa Chemistry demonstrated a 30% increase in yield when transitioning from batch to continuous processing for PEG-azide derivatives.
Solvent Recycling
DMF recovery systems employing fractional distillation reduce production costs and environmental impact. Industrial plants report >90% solvent reuse rates for azide synthesis.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis faces challenges due to signal overlap between PEG backbone protons (–CH₂CH₂O–) and azide-adjacent methylenes (–CH₂N₃). A workaround involves converting azides to 1,2,3-triazoles via click chemistry with phenylacetylene, shifting the problematic protons to a distinct δ 7.5–8.5 ppm region for accurate integration.
Representative ¹H NMR Data (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| PEG backbone (-OCH₂CH₂O) | 3.50–3.70 |
| Triazole aromatic | 7.80–8.20 |
| -CH₂N₃ (post-reaction) | 4.30–4.50 |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 min) resolves this compound (retention time: 12.3 min) from unreacted PEG diol (9.8 min) and monosubstituted byproducts (10.9 min).
Applications in Bioconjugation and Drug Delivery
Nanoparticle Functionalization
This compound serves as a crosslinker in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, conferring stealth properties and enabling targeted ligand attachment via strain-promoted azide-alkyne cycloaddition (SPAAC). A 2023 study reported a 40% increase in tumor accumulation for azide-functionalized nanoparticles compared to non-PEGylated counterparts.
PROTAC Synthesis
The compound’s bifunctionality allows simultaneous conjugation of E3 ligase ligands and target protein binders. For example, this compound-linked PROTACs demonstrated picomolar DC₅₀ values against BRD4 in leukemia cell lines.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-Azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF is commonly used for azidation reactions.
Cycloaddition: Copper(I) bromide in dehydrated DMF is used for cycloaddition reactions.
Major Products
Scientific Research Applications
Azido-PEG2-Azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Azido-PEG2-Azide primarily involves its azido groups, which can participate in cycloaddition reactions to form stable triazole rings. These reactions are facilitated by catalysts such as copper(I) bromide, which helps in the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions.
Comparison with Similar Compounds
Structural and Functional Differences
Azido-PEG2-Azide vs. Azido-PEGx-Azide (x = 3, 4, 5, etc.)
- PEG Chain Length :
- This compound : Shorter PEG2 chain (2 ethylene glycol units).
- Azido-PEG3-Azide (CAS: 101187-39-7) and Azido-PEG4-Azide (CAS: 182760-73-2) have longer PEG chains (3 and 4 units, respectively).
- This compound is preferred for applications requiring minimal spacing, such as intracellular PROTAC assembly .
This compound vs. Azido-PEG2-Amine (CAS: 166388-57-4)
- Functional Groups :
- This compound: Two azides.
- Azido-PEG2-Amine: One azide and one amine (-NH₂).
- Reactivity: Azido-PEG2-Amine allows orthogonal conjugation (amine reacts with NHS esters or carboxylic acids; azide participates in click chemistry). This versatility is critical in drug delivery systems and nanomaterial synthesis .
This compound vs. Azido-PEG2-Alcohol (CAS: 139115-90-5)
- Functional Groups :
- Azido-PEG2-Alcohol: One azide and one hydroxyl (-OH).
- Applications :
This compound vs. Azido-PEG1-C2-Acid (CAS: 1393330-34-1)
- Structure :
- Azido-PEG1-C2-Acid: Shorter PEG1 chain with a carboxylic acid (-COOH) and azide.
- Reactivity :
Physicochemical Properties
Biological Activity
Azido-PEG2-Azide is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various biochemical applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound exhibits significant biological activity due to its unique structural features, which facilitate bioorthogonal reactions, conjugation with biomolecules, and potential therapeutic applications.
Structural Characteristics
This compound has the following structural attributes:
- Molecular Formula : CHNO
- Molecular Weight : 200.20 g/mol
- Functional Groups : Azide group and PEG moiety
- LogP : 0.89, indicating moderate hydrophilicity
These characteristics enable the compound to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is crucial for creating stable bioconjugates.
Biological Activity and Mechanism
The biological activity of this compound can be summarized through its applications in drug development and molecular biology:
- Bioconjugation : The azide group allows for selective labeling of proteins, nucleic acids, and other biomolecules without disrupting their natural functions. This capability is essential for tracking biological processes in live cells .
- Drug Delivery Systems : By enhancing the solubility of hydrophobic drugs through PEGylation, this compound improves pharmacokinetic profiles and stability of drug formulations. The resulting bioconjugates often show reduced immunogenicity compared to their unconjugated counterparts .
- PROTAC Development : this compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This approach provides a novel mechanism for targeted therapy in cancer treatment .
Case Study 1: PROTACs Utilizing this compound
A study highlighted the use of this compound in synthesizing PROTACs that target specific E3 ligases for protein degradation. The incorporation of this linker facilitated efficient conjugation to both the target protein and the E3 ligase ligand, leading to enhanced degradation rates of the target proteins in cellular assays .
Case Study 2: Bioorthogonal Labeling
Research demonstrated that this compound could be used for bioorthogonal labeling of proteins in live cells. The azide group reacted with alkyne-functionalized probes, allowing researchers to visualize protein localization and dynamics within cellular environments without interfering with native biological functions .
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
| Compound Name | Functional Groups | Unique Features | Applications |
|---|---|---|---|
| This compound | Azide, PEG | Versatile PROTAC linker; bioorthogonal labeling capability | Drug delivery; PROTAC synthesis |
| Biotin-PEG2-Azide | Biotin, Azide | Affinity for streptavidin | Protein tagging |
| Thalidomide-PEG2-Azide | Thalidomide, Azide | Incorporates thalidomide moiety | Therapeutic applications |
Q & A
Q. How can researchers design experiments using Azido-PEG2-Azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer : this compound is a bifunctional crosslinker with terminal azide groups that react with alkynes (e.g., DBCO, BCN) via CuAAC. To design experiments:
Reagent Preparation : Ensure alkynes (e.g., terminal alkynes or strained cyclooctynes) are dissolved in solvents compatible with this compound (e.g., DMSO, water).
Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) at 0.1–1 mol% to accelerate reaction kinetics while minimizing cytotoxicity .
Stoichiometry : Maintain a 1:1 molar ratio of azide to alkyne for efficient triazole formation. Excess azide may require purification via dialysis or size-exclusion chromatography.
Monitoring : Track reaction progress using FT-IR (azide peak at ~2100 cm⁻¹) or HPLC.
Table 1 : Key Variables in CuAAC Optimization
| Variable | Range/Example | Impact on Reaction Efficiency |
|---|---|---|
| Catalyst (CuBr:TBTA) | 0.1–1 mol% | Enhances rate, reduces side products |
| Temperature | 25–37°C | Higher temps accelerate kinetics |
| Solvent | DMSO, H₂O, or mixtures | Affects solubility and reaction speed |
Q. What analytical methods are recommended for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (D₂O or DMSO-d6) detects PEG backbone signals (δ 3.5–3.7 ppm) and azide absence of impurities. ¹³C NMR confirms ethylene oxide units .
- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., theoretical MW: ~304 g/mol for this compound) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity >95% .
- FT-IR : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
- Waste Disposal : Collect azide-containing waste separately and neutralize with sodium nitrite/acid solutions before disposal .
Advanced Research Questions
Q. How can reaction conditions for this compound in bioconjugation be optimized to minimize side reactions (e.g., oxidation or hydrolysis)?
- Methodological Answer :
- Solvent Selection : Use degassed buffers (e.g., PBS) or anhydrous DMSO to reduce azide oxidation. Avoid prolonged exposure to light .
- Catalyst Screening : Test Cu(I) stabilizers (e.g., TBTA) or copper-free alternatives (e.g., BCN) to mitigate metal-induced side reactions .
- pH Control : Maintain neutral pH (7.0–7.4) to prevent PEG chain hydrolysis.
- Kinetic Monitoring : Use real-time UV-Vis spectroscopy (λ = 260–280 nm) to detect unintended byproducts .
Q. What strategies are effective for studying the stability of this compound under varying environmental conditions (e.g., temperature, pH)?
- Methodological Answer :
- Accelerated Stability Testing : Incubate this compound at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC and FT-IR .
- pH Stability Assays : Expose the compound to buffers ranging from pH 3–10. Monitor azide integrity using NMR or cycloaddition efficiency .
- Lyophilization Studies : Assess recovery post-freeze-drying by comparing pre- and post-lyophilization mass spectra .
Q. How can this compound be integrated with orthogonal bioconjugation techniques (e.g., NHS ester coupling) for multi-functionalized systems?
- Methodological Answer :
- Sequential Reactions : First, react NHS ester-modified biomolecules (e.g., proteins) with this compound’s amine-reactive groups. Subsequently, perform CuAAC with alkyne-tagged probes .
- Orthogonal Protection : Use photolabile or enzyme-cleavable protecting groups for azides to enable spatiotemporal control .
- Validation : Confirm dual functionalization via SDS-PAGE (for proteins) or fluorescence resonance energy transfer (FRET) .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
